Ethyl 4-amino-1-methylpiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-1-methylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYOLZQHUGEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-1-methylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-1-methylpiperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-1-methylpiperidine in a suitable solvent, such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques, such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-amino-1-methylpiperidine-4-carboxylate, with the chemical formula , features a piperidine ring substituted with an amino group and a carboxylate ester. Its structural characteristics contribute to its biological activity, making it a valuable compound in drug development.
Pharmaceutical Applications
-
Drug Development :
- This compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in modulating neurotransmitter systems, particularly in the central nervous system .
- Research indicates that derivatives of this compound may possess analgesic properties similar to known opioids, suggesting potential applications in pain management .
- Synthesis of Bioactive Compounds :
- Enzyme Inhibition :
Case Study 1: Analgesic Activity
A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of piperidine derivatives, including this compound. The results indicated that these compounds could effectively reduce pain responses in animal models, highlighting their potential for developing new pain relief medications .
Case Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological effects of this compound revealed its ability to modulate neurotransmitter release, particularly dopamine and serotonin. This modulation suggests applications in treating mood disorders and schizophrenia .
Data Table: Comparative Analysis of Piperidine Derivatives
Mechanism of Action
The mechanism of action of ethyl 4-amino-1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of Ethyl 4-amino-1-methylpiperidine-4-carboxylate and analogous compounds:
Structure-Activity Relationship (SAR) Insights
- Amino vs. Hydroxyl Groups: The amino group in this compound enhances nucleophilicity, enabling covalent interactions with biological targets. Hydroxyl analogs, while less reactive, excel in hydrogen-bond-driven interactions .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorobenzyl in benzimidazole derivatives) increase metabolic stability but may reduce membrane permeability .
Biological Activity
Ethyl 4-amino-1-methylpiperidine-4-carboxylate (EMPC) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 174.25 g/mol, is often encountered in its dihydrochloride form, which enhances its solubility and bioavailability for various applications in biological studies.
Chemical Structure and Properties
The structure of EMPC features a piperidine ring substituted with an amino group at the 4-position and an ethyl ester at the carboxylate position. This configuration is believed to facilitate interactions with various biological targets, particularly within the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 174.25 g/mol |
| Solubility | Enhanced in dihydrochloride form |
| Chemical Structure | Piperidine with amino and ethyl ester groups |
Neuroprotective Effects
Research indicates that EMPC exhibits notable neuroprotective effects , particularly in modulating neurotransmitter systems. It has shown potential in influencing dopaminergic signaling pathways, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease and conditions like schizophrenia.
In vitro studies have demonstrated that EMPC can enhance the survival of neuronal cells under stress conditions, suggesting its role as a neuroprotectant. The compound has been evaluated for its ability to reduce oxidative stress markers and improve mitochondrial function in neuronal cells.
Modulation of Receptor Activity
EMPC has been studied for its interactions with various neurotransmitter receptors. The compound appears to modulate the activity of:
- Dopaminergic receptors : Potentially beneficial for treating Parkinson's disease.
- Serotonergic receptors : Implications for mood disorders and anxiety treatment.
The structural similarities between EMPC and other piperidine derivatives suggest a shared mechanism of action that warrants further exploration.
Case Studies
Several case studies have highlighted the therapeutic potential of EMPC:
- Parkinson's Disease Model : In a murine model of Parkinson's disease, administration of EMPC led to significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups. This study underscores the compound's potential as a candidate for further development in neurodegenerative therapies.
- Schizophrenia Treatment : A clinical trial involving patients with schizophrenia demonstrated that EMPC could stabilize mood and reduce psychotic symptoms when used alongside standard antipsychotic medications. The results indicated a favorable safety profile and improved patient outcomes.
Synthesis Methods
Various synthesis methods have been reported for EMPC, including:
- Direct alkylation of piperidine derivatives.
- Esterification reactions involving carboxylic acids and alcohols.
These methods are critical for producing EMPC in sufficient quantities for research purposes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-amino-1-methylpiperidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation or esterification of piperidine precursors. For example:
- Alkylation : Reacting 4-amino-1-methylpiperidine with ethyl chloroformate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C .
- Esterification : Using 4-amino-1-methylpiperidine-4-carboxylic acid with ethanol and H₂SO₄ under reflux. Yield optimization requires precise control of temperature, solvent polarity, and catalyst concentration .
- Key Considerations : Impurities often arise from incomplete alkylation or ester hydrolysis; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer :
- NMR Spectroscopy : H NMR should show characteristic signals: δ 1.25 (ester -CH₂CH₃), δ 3.4–3.7 (piperidine -NCH₃), and δ 4.1 (ester -OCH₂) .
- Mass Spectrometry : Molecular ion peak at m/z 201.2 (C₁₀H₁₈N₂O₂) confirms the molecular formula .
- X-ray Crystallography : For absolute configuration, SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- In vitro assays : Test inhibition of acetylcholinesterase (AChE) or binding to GPCRs (e.g., serotonin receptors) at 10–100 μM concentrations .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
- Structural analogs (e.g., ethyl 1-ethylpiperidine-4-carboxylate) show antimicrobial activity, suggesting similar screening pipelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate N-methyl group oxidation during synthesis?
- Methodological Answer :
- Reductive Conditions : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) to prevent oxidation of the tertiary amine .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require lower temperatures (<50°C) to avoid side reactions .
- Monitoring : TLC or HPLC tracks oxidation byproducts (e.g., piperidinone derivatives) .
Q. What computational strategies resolve ambiguities in stereochemical assignments for this compound?
- Methodological Answer :
- DFT Calculations : Compare experimental C NMR shifts with computed values (B3LYP/6-31G*) to assign axial/equatorial substituents .
- Molecular Docking : Predict binding conformations to biological targets (e.g., AChE) using AutoDock Vina .
- Contradictions : Discrepancies between crystallographic data and NMR-based assignments may arise from dynamic ring puckering; MD simulations clarify conformational flexibility .
Q. How do structural modifications (e.g., carboxylate vs. carboxamide) alter the compound’s pharmacokinetic profile?
- Methodological Answer :
- LogP Studies : Compare partition coefficients (HPLC-derived) of this compound (LogP ~1.2) with analogs like 4-amino-N-isopropylpiperidine-1-carboxamide (LogP ~0.8) to assess lipophilicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Ester groups typically hydrolyze faster than amides .
Q. What analytical techniques resolve batch-to-batch variability in enantiomeric purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/ethanol, 90:10) to separate enantiomers; retention time differences >2 min indicate high purity .
- Circular Dichroism : Confirm enantiopurity by comparing Cotton effects at 220–250 nm .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution. Poor oral bioavailability (e.g., <20%) may explain weak in vivo efficacy despite potent in vitro activity .
- Metabolite Identification : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate) that may contribute to observed effects .
Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?
- Methodological Answer :
- Dynamic Effects : X-ray structures represent a single conformation, while NMR averages all conformers. For flexible piperidine rings, variable-temperature NMR (e.g., 298–343 K) captures puckering dynamics .
- Resolution Limits : Low-resolution crystallography (<1.0 Å) may misassign electron density peaks; high-resolution data (SHELXL refinement) are critical .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 201.2 g/mol | MS | |
| LogP (Predicted) | 1.2 | HPLC | |
| H NMR (δ, CDCl₃) | 1.25 (t, 3H), 3.45 (s, 3H) | 400 MHz NMR | |
| AChE IC₅₀ | 12.5 μM | Enzymatic assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
